molecular formula C8H8BrNO3S B2696068 2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid CAS No. 1016705-13-7

2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid

Cat. No.: B2696068
CAS No.: 1016705-13-7
M. Wt: 278.12
InChI Key: RJFITWAKMVXQIU-UHFFFAOYSA-N
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Description

“2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid” is a chemical compound with the molecular weight of 278.13 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrNO3S/c1-10(4-7(11)12)8(13)5-2-3-6(9)14-5/h2-3H,4H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Chemical Reactions Analysis

As mentioned earlier, the Suzuki–Miyaura coupling reaction could potentially be involved in the synthesis of this compound . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .

Scientific Research Applications

Synthesis and Non-Linear Optical Properties

A study involving the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions explored the incorporation of various functional moieties to understand their non-linear optical properties. This research aimed at enhancing the understanding of the structural characteristics and reactivity of similar compounds, potentially offering insights into applications involving 2-[1-(5-bromothiophen-2-yl)-N-methylformamido]acetic acid. Density Functional Theory (DFT) investigations were performed to analyze the frontier molecular orbitals and molecular electrostatic potential of the synthesized analogues, providing valuable information on their electronic structures and potential applications in material science and optoelectronics (Rizwan et al., 2021).

Antitumor Potential

Research into 9-oxoxanthene-4-acetic acids, a class of compounds with a structural resemblance to this compound, highlighted their effectiveness against mouse colon adenocarcinoma 38 in vivo. This study emphasized the influence of 5-substituents on the xanthenone ring on enhancing antitumor potency. The findings suggest that the lipophilic properties of the substituents are critical for activity, providing a basis for further exploration of similar compounds for antitumor applications (Atwell et al., 1990).

Bromination Reactions

The bromination of thiophene derivatives has been extensively studied, yielding insights into regioselective bromination and its impact on the chemical properties of such compounds. These studies provide a foundational understanding of the chemical reactivity of brominated thiophene compounds, which is crucial for synthesizing and manipulating molecules like this compound for various scientific applications (Tada, 1975).

Fluorescence and Absorption Spectroscopy

Research into the absorption and fluorescence spectra of compounds structurally related to this compound has been conducted to understand their photophysical properties. Such studies are integral to developing novel materials for sensing, imaging, and light-emitting devices, showcasing the versatility of bromothiophene-based compounds in scientific research (Fujimoto & Inuzuka, 1991).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Properties

IUPAC Name

2-[(5-bromothiophene-2-carbonyl)-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c1-10(4-7(11)12)8(13)5-2-3-6(9)14-5/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFITWAKMVXQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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